molecular formula C20H24N6O8 B14146377 N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine CAS No. 21653-94-1

N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine

Cat. No.: B14146377
CAS No.: 21653-94-1
M. Wt: 476.4 g/mol
InChI Key: ZWHWOPMUJCIDFV-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine is an organic compound characterized by the presence of two dinitrophenyl groups attached to an octane-1,8-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine typically involves the reaction of octane-1,8-diamine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine involves its interaction with molecular targets such as enzymes and proteins. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-nitrophenyl)octane-1,8-diamine
  • N,N’-bis(4-nitrophenyl)octane-1,8-diamine
  • N,N’-bis(2,4-dinitrophenyl)hexane-1,6-diamine

Uniqueness

N,N’-bis(2,4-dinitrophenyl)octane-1,8-diamine is unique due to its specific structural features, including the presence of two dinitrophenyl groups and an octane-1,8-diamine backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

21653-94-1

Molecular Formula

C20H24N6O8

Molecular Weight

476.4 g/mol

IUPAC Name

N,N'-bis(2,4-dinitrophenyl)octane-1,8-diamine

InChI

InChI=1S/C20H24N6O8/c27-23(28)15-7-9-17(19(13-15)25(31)32)21-11-5-3-1-2-4-6-12-22-18-10-8-16(24(29)30)14-20(18)26(33)34/h7-10,13-14,21-22H,1-6,11-12H2

InChI Key

ZWHWOPMUJCIDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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